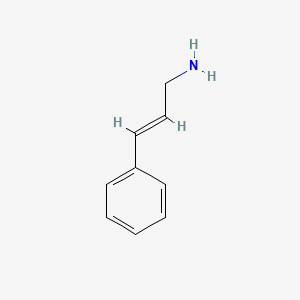

Cinnamylamine

描述

Historical Trajectories of Chemical Investigations on Cinnamylamine

The investigation of this compound and its derivatives has evolved significantly over time, reflecting broader trends in synthetic organic chemistry. The name itself is derived from cinnamon, alluding to the aromatic properties of its structural analogs and the historical importance of natural compounds in chemistry. solubilityofthings.com

Early and traditional synthetic routes to this compound typically relied on the chemical transformation of precursors like cinnamaldehyde (B126680), cinnamyl alcohol, or cinnamonitrile (B126248). nih.gov These methods, while relatively mature and capable of high conversion rates, often necessitate harsh reaction conditions such as high temperatures, high pressures, and the use of metal catalysts, which carry disadvantages related to energy consumption and environmental impact. nih.govnih.gov For instance, one common synthesis involves the reaction of cinnamaldehyde with an amine or ammonia (B1221849) in the presence of a reducing agent. ontosight.ai

A significant advancement in the synthesis of this compound derivatives has been the application of palladium-catalyzed reactions, such as the Heck reaction. researchgate.netacs.org Research has focused on developing scalable and economically viable Heck reactions, for example, by coupling N-Boc-allylamine with aryl bromides, which are widely available and inexpensive. researchgate.net More recently, an oxidative Mizoroki–Heck reaction using aryl boronic acids has been developed, allowing for the selective arylation of unprotected cinnamylamines at ambient temperature and avoiding the need for protecting groups, thus improving atom and step economy. rsc.orgrsc.orgrsc.org

In a paradigm shift towards green chemistry, recent research has concentrated on biocatalysis and the microbial biosynthesis of this compound. nih.govnih.gov Metabolic engineering strategies in microorganisms like Escherichia coli have been developed to produce this compound from precursors such as cinnamic acid. nih.govresearchgate.net This involves constructing biosynthetic pathways using enzymes like ω-aminotransferases, carboxylic acid reductases (CAR), and phosphopantetheinyl transferases (PPTase). nih.govresearchgate.netresearchgate.net These biological methods operate under mild conditions and offer a more sustainable alternative to traditional chemical synthesis, with studies reporting yields up to 523.15 mg/L through optimization of the biosynthetic pathway and culture conditions. nih.govresearchgate.netresearchgate.net

Structural Framework and Functional Group Reactivity in this compound

This compound's chemical identity and reactivity are defined by its unique molecular architecture. The structure consists of a phenyl group (C₆H₅) connected to a three-carbon unsaturated chain (a propenyl group), which terminates in a primary amine (-NH₂) group. ontosight.ai The presence of the double bond means the compound exists as stereoisomers, with the (E)- or trans-isomer, where the phenyl and amino groups are on opposite sides of the double bond, being a common configuration. ontosight.ai

This combination of a phenyl ring, an alkene double bond, and an amine functional group makes this compound a highly versatile and reactive molecule. ontosight.aisolubilityofthings.com It can undergo reactions characteristic of each functional group:

Amine Group Reactivity : The primary amine group is nucleophilic and basic. It can readily react with acids to form salts, such as this compound hydrochloride. ontosight.ai The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in reactions like N-alkylation and acylation. vulcanchem.comresearchgate.net

Alkene Group Reactivity : The carbon-carbon double bond is susceptible to electrophilic addition reactions. solubilityofthings.com It is also a key participant in various transition metal-catalyzed cross-coupling reactions. Notably, the Mizoroki-Heck reaction allows for the arylation of the alkene, a process that has been extensively studied and optimized for this compound and its derivatives. researchgate.netrsc.orgrsc.org Furthermore, the alkene can undergo other transformations such as cyclization reactions; for example, catalytic enantioselective fluoroamination of Cbz-protected this compound can lead to the formation of cyclic carbamates. nih.gov

Combined Reactivity : The interplay between the functional groups allows for complex transformations. The methylene (B1212753) group adjacent to both the nitrogen and the alkene possesses enhanced reactivity, providing another site for functionalization. vulcanchem.com

Below is a table summarizing key properties of (E)-Cinnamylamine.

| Property | Value |

| IUPAC Name | (E)-3-phenylprop-2-en-1-amine nih.gov |

| Molecular Formula | C₉H₁₁N ontosight.aiontosight.ainih.gov |

| Molecular Weight | 133.19 g/mol solubilityofthings.comnih.gov |

| Appearance | Colorless to pale yellow liquid solubilityofthings.com |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com |

| Isomerism | Exists as (E) and (Z) isomers; the (E) or trans-isomer is common. ontosight.ai |

This table is interactive. You can sort and filter the data.

Significance as a Versatile Chemical Synthon

In the field of organic synthesis, a "synthon" is defined as a conceptual unit within a target molecule that represents a potential starting material in a retrosynthetic analysis. ajrconline.orgwikipedia.org this compound is an archetypal example of a versatile chemical synthon, serving as a fundamental building block for the construction of more complex and often biologically active molecules. nih.govajrconline.org Its value lies in its pre-functionalized structure, which allows chemists to introduce key structural motifs into a target molecule efficiently.

The utility of this compound as a synthon is demonstrated by its application in the synthesis of a diverse range of compounds:

Pharmaceuticals : this compound is a key precursor for several established drugs. For example, it is used in the synthesis of the antifungal agent naftifine (B1207962) and is a structural component of the antidepressant reboxetine. smolecule.comnih.govresearchgate.net Its structural similarity to certain neurotransmitters also makes it a valuable intermediate for synthesizing compounds with potential antidepressant and psychoactive properties, such as the monoamine oxidase (MAO) inhibitor tranylcypromine. ontosight.ai

Bioactive Molecules : Derivatives of this compound have shown a wide spectrum of pharmacological effects. Research has demonstrated their potential as antibacterial, antiviral, and anticancer agents. smolecule.comnih.govontosight.ai For instance, various cinnamyl amine derivatives and their Schiff bases have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Cinnamamide derivatives have also been investigated for their anti-platelet aggregation activity. google.com

Heterocyclic Compounds : The reactive nature of this compound makes it a valuable starting material for the preparation of various heterocyclic compounds, which are core structures in many pharmaceuticals. lookchem.com

Material Science : Beyond medicine, this compound serves as a precursor in material science, for example, in the synthesis of polymers and energetic materials. smolecule.comnih.govsolubilityofthings.com

The table below provides examples of complex molecules synthesized using this compound as a key building block.

| Target Molecule Class | Specific Example(s) | Application/Significance |

| Antifungal Drugs | Naftifine smolecule.comnih.govresearchgate.net | Treatment of fungal skin infections. |

| Antidepressant Drugs | Reboxetine researchgate.net, Tranylcypromine ontosight.ai | Treatment of depression. |

| Bioactive Compounds | Pyrazines, Quinazolinones nih.gov | Possess antibacterial, antiviral, and anticancer properties. |

| Energetic Materials | Various energetic compounds smolecule.comnih.gov | Applications in materials requiring high energy density. |

| G-Protein Coupled Receptor Targeting Drugs | 3,3-diarylallylamines rsc.orgrsc.org | Important class of molecules for drug discovery. |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAFNSMYPSHCBK-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-60-8, 4360-51-4 | |

| Record name | Cinnamylamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMYLAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cinnamylamine and Its Derivatives

Chemical Synthesis Approaches

The synthesis of cinnamylamine is approached through various chemical strategies, primarily focusing on catalytic reductions of precursors like cinnamaldehyde (B126680) and cinnamonitrile (B126248), and the functionalization of cinnamyl alcohol. Furthermore, this compound itself serves as a valuable substrate in cross-coupling reactions to create more complex molecular architectures.

Catalytic Reduction Strategies

Catalytic reduction represents a cornerstone for the synthesis of this compound, offering pathways from several readily available starting materials. The choice of catalyst, solvent, and reaction conditions is critical in achieving high selectivity and yield for the desired amine while minimizing side reactions such as the saturation of the carbon-carbon double bond.

The conversion of cinnamaldehyde to this compound is a common synthetic route, often proceeding via reductive amination. This process typically involves two steps: the condensation of cinnamaldehyde with an amine to form a Schiff base (imine), followed by the reduction of the imine to the corresponding amine. For instance, aromatic amines can be condensed with cinnamaldehyde, and the resulting imine derivatives are subsequently reduced with sodium borohydride (B1222165) to yield this compound derivatives.

A one-pot approach for the reductive amination of aldehydes, including cinnamaldehyde, utilizes a NaBH4/DOWEX®50WX8 resin system in THF at room temperature. scielo.org.mx This method has been shown to produce cinnamylanilines in high yields (90-91%) through an exclusive 1,2-reduction pathway. scielo.org.mx

Biocatalytic methods also provide an efficient route. The ω-aminotransferase from Chromobacterium violaceum (Cv-ωTA) has demonstrated high enzymatic activity for the direct conversion of cinnamaldehyde to this compound. researchgate.netresearchgate.net To circumvent the issue of cinnamaldehyde being reduced to cinnamyl alcohol by native E. coli enzymes, engineered strains with knocked-out aldehyde ketone reductase and alcohol dehydrogenase genes are employed. researchgate.netresearchgate.net Further metabolic engineering, including the regulation of global transcription factors like arcA and resistance genes like marA, can balance the biocatalytic cascade, leading to significantly improved yields of this compound (up to 1.2 g/L). nih.gov Another biocatalytic strategy involves a one-pot oxidation-transamination cascade that converts cinnamic alcohols to the corresponding amines using galactose oxidase and ω-transaminases. rsc.org

The catalytic hydrogenation of cinnamonitrile is a direct and widely studied method for producing this compound. The primary challenge in this reaction is the chemoselective reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) without reducing the adjacent carbon-carbon double bond (-CH=CH-).

A variety of heterogeneous catalysts have been investigated for this transformation. Raney-type catalysts, such as nickel (Ni) and cobalt (Co), have been used in methanol (B129727) containing ammonia (B1221849) at elevated temperatures and pressures (100 °C, 80 bar), achieving 60–80% selectivity to this compound with high conversion rates (90–99%). nih.govacs.orgresearchgate.net The presence of ammonia is often crucial to suppress the formation of secondary and tertiary amines, which are common byproducts. researchgate.net

Copper-based catalysts have also shown promise. A highly dispersed 11% copper on silica (B1680970) (Cu/SiO₂) catalyst provided 74% selectivity to this compound with complete conversion of cinnamonitrile in toluene (B28343) at 130 °C and 40 bar. nih.govacs.orgresearchgate.net In contrast, ruthenium and palladium catalysts under certain conditions can be less selective. For example, a 1.8% Ru/SiO₂ catalyst resulted in only 8% conversion and 40% selectivity, while a 5% Pd/C catalyst in methanol led exclusively to the saturation of the C=C bond to form 3-phenylpropionitrile. nih.govacs.org The liquid-phase hydrogenation of cinnamonitrile has been studied on Ni, Co, Ru, and Cu metals supported on silica, with Cu/SiO₂ and Ru/SiO₂ showing high selectivity but low activity at lower temperatures and pressures. researchgate.net

Table 1: Catalytic Hydrogenation of Cinnamonitrile to this compound

| Catalyst | Conditions (Temp, Pressure) | Solvent | Conversion (%) | Selectivity to this compound (%) | Reference |

|---|---|---|---|---|---|

| Raney Co | 100 °C, 80 bar | Methanol / NH₃ | >90 | up to 80 | researchgate.net |

| Raney Ni | 100 °C, 80 bar | Methanol / NH₃ | >90 | up to 60 | researchgate.net |

| 11% Cu/SiO₂ | 130 °C, 40 bar | Toluene | 100 | 74 | nih.govacs.org |

| 1.8% Ru/SiO₂ | 100 °C, 13 bar | Toluene | 8 | 40 | nih.govacs.org |

| 5% Pd/C | 60 °C, 4 bar | Methanol | Selective C=C bond saturation | nih.gov |

The conversion of cinnamyl alcohol to this compound, an amination reaction, provides another synthetic avenue. nih.govresearchgate.net This transformation can be achieved through various catalytic systems. A gold(I)-catalyzed method has been developed for the intermolecular amination of allylic alcohols, including cinnamyl alcohol, with nucleophiles like 1-methylimidazolidin-2-one. duke.edu This reaction proceeds under mild conditions and, in the case of cinnamyl alcohol, leads exclusively to the α-substitution product. duke.edu

Hydroamination presents another approach. The addition of lithium amides (prepared from an amine and n-butyllithium) to cinnamyl alcohol in THF has been shown to produce various β-phenylethylamines. sciforum.net Good yields were reported for cyclic secondary amines and aliphatic primary amines. sciforum.net Furthermore, a biocatalytic cascade involving an alcohol oxidase and a transaminase enables the amination of cinnamic alcohols in a one-pot reaction under physiological conditions in an aqueous medium. rsc.org This method was successfully applied to the synthesis of the antifungal agent naftifine (B1207962). rsc.org

Hydrogenation of Cinnamonitrile Compounds

Cross-Coupling and Functionalization Reactions

Cinnamylamines are not only synthetic targets but also valuable building blocks for creating more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.org When applied to cinnamylamines, it allows for the synthesis of 3,3-diarylallylamines, which are important scaffolds in drug discovery. rsc.org

A significant challenge in using unprotected cinnamylamines in these reactions is the competition between the desired Mizoroki-Heck pathway and a C-H activation pathway, which can lead to mixtures of stereoisomers. rsc.orgrsc.org To overcome this, an oxidative Heck reaction protocol has been developed using aryl boronic acids as the coupling partner instead of aryl halides. rsc.orgrsc.org This method, conducted under mild conditions (ambient temperature, air), effectively suppresses the C-H activation pathway, resulting in high E/Z selectivity (>20:1) for the desired trans-functionalized product. rsc.org The reaction is tolerant of various secondary amines as substrates. rsc.org

Another innovative approach involves using CO₂ as a transient directing group for the oxidative Heck coupling of free allylamines with aryl iodides. chemrxiv.org This method also demonstrates a broad substrate scope for various cinnamylamines, coupling effectively with a wide array of aryl iodides. chemrxiv.org Additionally, the standard Heck reaction has been successfully employed with N-Boc-allylamine and aryl bromides to produce a range of Boc-protected trans-cinnamylamines, which can then be deprotected to yield the final products. researchgate.net

Table 2: Mizoroki-Heck Reaction of this compound Derivatives

| This compound Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-benzylthis compound | Phenyl boronic acid | Pd(OAc)₂, Ag₂CO₃, K₂S₂O₈ | HFIP/AcOH, Air, rt | 3,3-diarylallylamine | 81 | rsc.org |

| N-methylthis compound | Phenyl boronic acid | Pd(OAc)₂, Ag₂CO₃, K₂S₂O₈ | HFIP/AcOH, Air, rt | 3,3-diarylallylamine | 78 | rsc.org |

| N-butylthis compound | 4-acetylphenyl boronic acid | Pd(OAc)₂, Ag₂CO₃, K₂S₂O₈ | HFIP/AcOH, Air, rt | 3,3-diarylallylamine | 80 | rsc.org |

| N-methyl-N-cyclopropyl this compound | 4-iodotoluene | Pd(TFA)₂, AgTFA | DCE, CO₂, 100 °C | γ-arylated this compound | 72 | chemrxiv.org |

| N,N-dibenzylthis compound | Iodobenzene | Pd(TFA)₂, AgTFA | DCE, CO₂, 100 °C | γ-arylated this compound | 75 | chemrxiv.org |

Oxidative Heck Coupling Protocols

C–H Functionalization Methodologies

Advanced Synthetic Strategies

Translating synthetic methodologies from the laboratory bench to an industrial scale requires robust, efficient, and safe protocols. Process intensification, which aims to create smaller, cleaner, and more energy-efficient technologies, is key to this endeavor. rsc.org

A scalable Heck reaction for producing trans-cinnamylamines from N-Boc-allylamine and aryl bromides has been successfully performed on a 5-gram scale with low palladium catalyst loading (1 mol%) and avoids the need for chromatography for purification of the final product. This demonstrates the industrial potential of optimized Heck coupling protocols.

Continuous flow chemistry is a prime example of process intensification, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. scielo.brliv.ac.uk The synthesis of primary amines via reductive amination of aldehydes has been successfully implemented in flow reactors, which provide excellent mass and heat transfer. researchgate.net The use of immobilized catalysts in continuous flow systems is a particularly powerful combination. Supported ionic liquid phase (SILP) catalysts containing palladium have been used for the continuous-flow allylic amination of cinnamyl acetate, achieving high conversion in short residence times under mild conditions. nih.gov Furthermore, immobilized enzymes, such as transaminases, have been used in packed-bed flow reactors for the synthesis of amines, including this compound, demonstrating the potential of combining biocatalysis with flow technology for sustainable and scalable production. worktribe.com

Microwave-assisted synthesis is another process intensification technique that can dramatically reduce reaction times. While not demonstrated for this compound directly, the synthesis of cinnamyl esters via esterification of cinnamyl alcohol has been achieved in 10–20 minutes using microwave irradiation, compared to several hours required for conventional heating. mdpi.comnih.govresearchgate.net This highlights the potential of microwave technology to accelerate related reactions like aminations.

Stereoselective and Enantioselective Synthesis

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another. iupac.org This is crucial in pharmacology, where different enantiomers of a chiral drug can have distinct biological activities.

Recent advancements have explored the use of chiral ligands to control the stereochemical outcome of reactions producing this compound derivatives. For instance, a rhodium-catalyzed enantioselective addition of arylboronic acids to α-diketones has been developed using a chiral N-sulfinyl this compound ligand. thieme-connect.com This method allows for the creation of optically active tertiary α-hydroxyketones, which can be precursors to more complex molecules. thieme-connect.com Another approach involves a copper-catalyzed enantioselective hydroamination of cinnamic acid derivatives. nih.gov By using a specific chiral ligand, the regioselectivity of the hydrocupration step can be reversed, leading to the formation of enantioenriched β-amino acid derivatives. nih.gov

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of this compound derivatives. smolecule.comresearchgate.net This method allows for the stereoselective and regioselective arylation of allylamines. dntb.gov.ua While effective, some protocols may require the use of silver salts and high catalyst loading, which can be economically challenging for large-scale production. researchgate.net However, optimizations have led to scalable processes with low palladium catalyst loading. researchgate.net

Biocatalytic and Biosynthetic Routes to this compound

Biocatalysis and biosynthesis offer environmentally friendly alternatives to traditional chemical synthesis, often operating under mild conditions. nih.gov These methods utilize enzymes or whole microbial cells to catalyze specific chemical transformations.

Enzyme-Catalyzed Conversions

Omega-aminotransferases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.gov They have been increasingly used for the synthesis of chiral amines. acs.org

The ω-aminotransferase from Chromobacterium violaceum (Cv-ωTA) has demonstrated high enzymatic activity in the conversion of cinnamaldehyde to this compound. nih.govresearchgate.netresearchgate.net Studies have shown that Cv-ωTA can be effectively used in both in vitro and whole-cell biocatalytic systems. nih.govsmolecule.com To improve the yield of this compound, researchers have performed saturation mutagenesis on key amino acid residues of Cv-ωTA. For example, the mutant Cv-ωTA Y168G showed a higher conversion rate compared to the wild-type enzyme. nih.govresearchgate.net Other ω-TAs, such as those from Ochrobactrum anthropi (OATA), have also been employed in the synthesis of this compound from cinnamic acid. nih.govnih.gov

The conversion of cinnamic acid to cinnamaldehyde is a critical step in the biosynthetic pathway to this compound. nih.gov This reduction can be catalyzed by a Carboxylic Acid Reductase (CAR) enzyme. nih.govresearchgate.net CARs require activation by a Phosphopantetheine Transferase (PPTase), which transfers a 4'-phosphopantetheinyl group from coenzyme A to a conserved serine residue in the CAR. nih.govbiorxiv.orgbiorxiv.org

Researchers have successfully screened and utilized CARs from various organisms, such as Neurospora crassa (NcCAR), to achieve a high conversion rate of cinnamic acid to cinnamaldehyde. nih.govresearchgate.netresearchgate.net This enzymatic system, when coupled with an ω-TA, creates a cascade reaction that can produce this compound directly from cinnamic acid. nih.govnih.gov The efficiency of this cascade is dependent on the cofactors ATP and NADPH for the CAR reaction and pyridoxal (B1214274) 5'-phosphate (PLP) for the ω-TA reaction. nih.govnih.gov

Application of ω-Aminotransferases (e.g., Cv-ωTA)

Metabolic Engineering for Enhanced Bioproduction

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound. nih.gov Escherichia coli is a commonly used microbial host for this purpose due to its well-characterized genetics and rapid growth. nih.govnih.gov

The first successful biosynthesis of this compound in E. coli was achieved by constructing a pathway from cinnamic acid. nih.govresearchgate.net This involved expressing the genes for NcCAR, a PPTase, and Cv-ωTA in an engineered E. coli strain. nih.govresearchgate.net To prevent the diversion of the intermediate cinnamaldehyde to cinnamyl alcohol, several endogenous aldehyde reductase genes were knocked out. nih.govresearchgate.netresearchgate.net

Further yield optimization strategies have included:

Protein Engineering: As mentioned, mutating the ω-TA (e.g., Cv-ωTA Y168G) to improve its catalytic efficiency. nih.govresearchgate.net

Cofactor Optimization: Increasing the intracellular supply of the necessary cofactors PLP and NADPH. nih.govresearchgate.net

Substrate and Fermentation Optimization: Optimizing the concentration of precursors like L-alanine (as an amine donor) and the fermentation conditions. researchgate.netmdpi.com

Transcriptional Regulation: Modifying global transcription factors to balance the expression levels of the pathway enzymes and improve the supply of ATP and NADPH. nih.govnih.gov For instance, knocking out the transcription factor arcA was shown to increase the fluxes of NADPH and ATP. nih.gov

Through a combination of these strategies, researchers have significantly increased the production of this compound in engineered E. coli, with reported yields reaching up to 523.15 mg/L and even 1.2 g/L in subsequent studies. nih.govresearchgate.netnih.gov

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Source Organism | Function | Reference |

| ω-Aminotransferase | Cv-ωTA | Chromobacterium violaceum | Cinnamaldehyde to this compound | nih.gov |

| ω-Aminotransferase | OATA | Ochrobactrum anthropi | Cinnamaldehyde to this compound | nih.gov |

| Carboxylic Acid Reductase | NcCAR | Neurospora crassa | Cinnamic acid to Cinnamaldehyde | nih.gov |

| Phosphopantetheine Transferase | PPTase | Escherichia coli | Activation of CAR | nih.gov |

Table 2: this compound Production in Engineered E. coli

| Engineering Strategy | Host Strain Modification | Precursor | Final Titer | Reference |

| Pathway Construction & Enzyme Engineering | Knockout of 6 aldehyde reductases, expression of NcCAR, PPTase, and Cv-ωTA Y168G | Cinnamic Acid | 88.56 mg/L | nih.gov |

| Cofactor & Substrate Optimization | Same as above | Cinnamic Acid | 523.15 mg/L | nih.gov |

| Metabolic Regulation | Knockout of transcription factor arcA, promoter optimization for OATA | Cinnamic Acid | 1.2 g/L (9 mM) | nih.gov |

Cofactor (e.g., PLP, NADPH) Supply and Regeneration Strategies

The biocatalytic synthesis of this compound is heavily dependent on the presence and regeneration of specific cofactors that are essential for the activity of the enzymes in the pathway. The primary cofactors involved are pyridoxal 5'-phosphate (PLP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.netnih.gov

The conversion of an aldehyde to an amine is catalyzed by a transaminase, an enzyme that almost universally requires PLP as a cofactor. nih.govlibretexts.orgwikipedia.org In this catalytic process, the PLP molecule covalently binds to the transaminase and then to the amino donor, forming pyridoxamine (B1203002) 5'-phosphate (PMP), which subsequently transfers the amino group to the aldehyde substrate (cinnamaldehyde). wikipedia.org Research has shown that optimizing the concentration of externally supplied PLP in the fermentation medium is a viable strategy to enhance the final product yield. For instance, in a study using an engineered E. coli strain, the concentration of PLP was systematically varied, demonstrating its direct impact on the efficiency of the transamination step. nih.gov

The preceding step in the biosynthetic pathway, the reduction of cinnamic acid to cinnamaldehyde, is catalyzed by a carboxylic acid reductase (CAR). This enzymatic reaction is dependent on the reducing power of NADPH. researchgate.netnih.gov A sufficient intracellular supply of NADPH is therefore a prerequisite for an efficient conversion. Researchers have explored several strategies to ensure adequate NADPH levels. One approach involves expressing an NADH kinase, which catalyzes the phosphorylation of NADH to NADPH, thereby increasing the total pool of the required cofactor. nih.gov Another strategy involves engineering the host organism's central metabolism. For example, in Corynebacterium glutamicum, exchanging the native promoter of the zwf gene (encoding glucose-6-phosphate dehydrogenase, a key enzyme in the NADPH-producing pentose (B10789219) phosphate pathway) with a strong promoter was shown to increase the NADPH pool. acs.org Similarly, in E. coli, knockout of the global transcription factor arcA has been shown through transcriptome analysis to increase the metabolic fluxes of both NADPH and ATP. researchgate.netnih.gov

These strategies highlight that a dual approach of optimizing external supplementation for PLP and metabolic engineering for internal NADPH regeneration is crucial for developing an efficient biocatalytic process for this compound synthesis.

Table 1: Cofactors in this compound Biosynthesis and Supply Strategies

Click to expand

| Cofactor | Dependent Enzyme | Enzymatic Reaction | Supply/Regeneration Strategy | Reference |

|---|---|---|---|---|

| Pyridoxal 5'-Phosphate (PLP) | ω-Transaminase (ω-TA) | Cinnamaldehyde → this compound | External supplementation and optimization of concentration in the fermentation medium. | nih.gov |

| NADPH | Carboxylic Acid Reductase (CAR) | Cinnamic Acid → Cinnamaldehyde | - Expression of NADH kinase to convert NADH to NADPH.

| nih.govacs.orgresearchgate.netnih.gov |

Metabolic Flux Regulation and Intermediate Management

A significant challenge in the biosynthesis of this compound is the management of metabolic flux to prevent the accumulation of toxic intermediates, which can inhibit enzyme activity and reduce cell viability, thereby limiting the final product yield. researchgate.netnih.gov The primary intermediate of concern in the pathway from cinnamic acid is cinnamaldehyde. researchgate.net Achieving a balance between the rate of cinnamaldehyde formation (catalyzed by CAR) and its consumption (catalyzed by ω-transaminase) is critical for an efficient process.

Conversely, managing the expression of other transcription factors can also be beneficial. For instance, the overexpression of the resistance gene marA was found to upregulate genes related to stress and detoxification. researchgate.netnih.gov This response helps the cell tolerate higher concentrations of the toxic cinnamaldehyde intermediate. By carefully balancing these regulatory elements—such as combining an arcA knockout with optimized promoter strength for the transaminase—researchers can fine-tune the catalytic rates of both enzymes in the pathway. researchgate.net This synergistic approach leads to a significant reduction in cinnamaldehyde accumulation and a corresponding increase in the final this compound titer. In one study, this metabolic regulation strategy increased the this compound yield to 90% (1.2 g/L), with cinnamaldehyde accumulation kept below 0.9 mM. researchgate.netnih.gov

Table 2: Effect of Metabolic Regulation on this compound Synthesis

Click to expand

| Genetic Modification | Key Effect | Impact on this compound Synthesis | Reference |

|---|---|---|---|

| Knockout of transcription factor arcA | Increased intracellular flux of NADPH and ATP. | Enhances the rate of the NADPH-dependent CAR and the subsequent transamination step. | researchgate.netnih.gov |

| Overexpression of resistance gene marA | Upregulation of stress and detoxification genes. | Improves cellular tolerance to the toxic intermediate cinnamaldehyde. | researchgate.netnih.gov |

| Combined arcA knockout and promoter optimization for transaminase | Balanced catalytic rates of CAR and ω-transaminase. | Minimized cinnamaldehyde accumulation and achieved a this compound yield of 90% (1.2 g/L). | researchgate.netnih.gov |

Whole-Cell Biocatalytic Systems for this compound Synthesis

Whole-cell biocatalysis has emerged as the predominant and most effective strategy for the biosynthesis of this compound. researchgate.netresearchgate.net This approach utilizes genetically engineered microorganisms, typically E. coli, as self-contained catalytic units. researchgate.netresearchgate.netresearchgate.net The key advantage of whole-cell systems is that they provide the complex enzymatic machinery and the necessary cofactors (and their regeneration systems) in a single, stable environment, thereby avoiding costly and complex enzyme purification steps. researchgate.net

The construction of a whole-cell biocatalyst for this compound production involves the heterologous expression of the required pathway enzymes. A common pathway starts from cinnamic acid and involves a two-step cascade. researchgate.netresearchgate.net First, a carboxylic acid reductase (CAR), such as ncCAR from Neurospora crassa, reduces cinnamic acid to cinnamaldehyde. researchgate.netresearchgate.net This step requires a phosphopantetheinyl transferase (PPTase) for the post-translational activation of the CAR enzyme. researchgate.netnih.gov Second, an ω-transaminase (ω-TA), for example Cv-ωTA from Chromobacterium violaceum or OATA from Ochrobactrum anthropi, catalyzes the amination of cinnamaldehyde to the final product, this compound. researchgate.netresearchgate.net

A critical aspect of developing these whole-cell systems is host strain engineering to optimize the metabolic background. A significant issue is the native reduction of the cinnamaldehyde intermediate to the byproduct cinnamyl alcohol by endogenous aldehyde reductases. researchgate.netresearchgate.net To circumvent this, researchers have employed engineered strains like the E. coli MG1655 RARE (Reduced Aromatic Aldehyde Reduction) strain, in which multiple genes encoding aldehyde and alcohol dehydrogenases have been knocked out. researchgate.netresearchgate.net This modification effectively channels the metabolic flux towards the desired amination reaction.

Through a combination of pathway construction, host strain engineering, and optimization of cofactors and substrates, significant titers of this compound have been achieved. One study reported a yield of 523.15 mg/L in an engineered E. coli strain after optimizing substrate and cofactor concentrations. researchgate.netnih.gov Another advanced system, which incorporated metabolic flux regulation, reported reaching a yield of 1.2 g/L (90% conversion). researchgate.netnih.gov These results demonstrate the high potential of whole-cell biocatalysis as an environmentally benign and efficient method for producing this compound. researchgate.net

Table 3: Examples of Whole-Cell Systems for this compound Synthesis

Click to expand

| Host Organism | Key Enzymes Expressed | Notable Host Modifications | Final this compound Yield | Reference |

|---|---|---|---|---|

| Escherichia coli | - Carboxylic Acid Reductase (NcCAR)

| Use of RARE strain (6 reductase/dehydrogenase genes knocked out) to prevent cinnamyl alcohol formation. | 523.15 mg/L | researchgate.netnih.gov |

| Escherichia coli | - Carboxylic Acid Reductase (ncCAR)

| Metabolic regulation via knockout of arcA and overexpression of marA. | 1.2 g/L (90% yield) | researchgate.netnih.gov |

| Corynebacterium glutamicum | Carboxylic Acid Reductase | Engineered for cinnamaldehyde production (precursor to this compound); deletion of dehydrogenases and genes for reverse conversion. | Not reported for this compound, but 100% conversion to cinnamaldehyde. | acs.org |

Mechanistic Investigations of Cinnamylamine Transformations

Chemical Reaction Mechanisms

Understanding the underlying chemical reaction mechanisms is paramount for controlling the outcome of cinnamylamine transformations, enabling chemists to selectively synthesize desired products with high efficiency and stereoselectivity.

Palladium catalysis has emerged as a powerful tool for the functionalization of cinnamylamines. rsc.org These reactions often proceed through complex catalytic cycles involving various palladium species and intermediates.

The generally accepted mechanism for many palladium-catalyzed reactions of this compound involves a Pd(0)/Pd(II) catalytic cycle. snnu.edu.cn This cycle is initiated by the oxidative addition of an aryl halide or pseudohalide to a Pd(0) species, forming a Pd(II) intermediate. snnu.edu.cnnih.gov In some cases, particularly under harsh conditions or with certain ligands, the active catalyst may be palladium nanoparticles formed in situ. acs.orgnih.gov The free amine of this compound can contribute to the degradation of Pd(II) precatalysts to these nanoparticles. acs.orgnih.gov

Following oxidative addition, the alkene moiety of the this compound coordinates to the palladium center. This is followed by a migratory insertion step, where the aryl group on the palladium migrates to the alkene. chemrxiv.orgrsc.org This insertion can occur at either the β- or γ-position of the this compound backbone. chemrxiv.orgchemrxiv.org The regiochemical outcome of this step is a critical factor in determining the final product structure.

The final key step in many of these catalytic cycles is β-hydride elimination . wikipedia.org This process involves the abstraction of a hydrogen atom from the carbon β to the palladium center, leading to the formation of a carbon-carbon double bond and a palladium-hydride species. wikipedia.orgresearchgate.net Reductive elimination of HX from this species regenerates the active Pd(0) catalyst, allowing the cycle to continue. snnu.edu.cn The stereochemistry of the β-hydride elimination step is often stereospecific. chemrxiv.org

In some transformations, particularly oxidative Heck reactions using aryl boronic acids, the catalytic cycle involves the oxidation of a Pd(0)-hydride intermediate by molecular oxygen to regenerate the active catalyst. rsc.org

The control of regioselectivity, specifically the competition between β-arylation and γ-arylation, is a significant challenge in the palladium-catalyzed functionalization of cinnamylamines. chemrxiv.org The outcome is highly dependent on the reaction conditions, ligands, and the nature of the this compound substrate itself.

Traditionally, directing groups have been employed to achieve high regioselectivity in Heck reactions of allylamines. However, recent studies have focused on the use of unprotected cinnamylamines, where the free amine group itself can influence the reaction pathway. chemrxiv.org While the free amine can direct reactions, it can also lead to mixtures of products arising from competing insertion and C-H activation pathways. rsc.org

In some systems, γ-arylation is the major product. acs.orgnih.gov This selectivity is often attributed to the coordination of the amine group to the palladium catalyst, which favors insertion at the γ-position. acs.org Conversely, by carefully controlling solvent effects and the in situ synthesis of palladium nanoparticles, it has become possible to achieve high selectivity for β-arylation. chemrxiv.org The use of different palladium catalysts and reaction conditions can allow for the selective synthesis of either enamine or allylic amine derivatives through controlled α- or γ-arylation of the corresponding imines. nih.gov

The choice of the arylating agent also plays a role. While aryl iodides are commonly used, they can sometimes lead to mixtures of isomers. nih.gov The use of aryl boronic acids in oxidative Heck reactions has been shown to improve the E/Z selectivity in many cases. rsc.org

Table 1: Catalyst-Controlled Regioselectivity in the Arylation of Cinnamaldehyde-Derived Aldimines nih.gov

| Catalyst System | Arylation Position | Product Yield | Regioselectivity |

| Pd(dba)₂ / P(tBu)₃ | α-position | 80-90% | >20:1 |

| Pd(dba)₂ / NiXantphos | γ-position | 70-88% | >20:1 |

Data derived from reactions of various cinnamaldehyde-derived aldimines with 1-bromo-4-tert-butylbenzene. nih.gov

The outcome of palladium-catalyzed this compound transformations is highly sensitive to reaction conditions, including the choice of solvent and the presence of additives. acs.orgresearchgate.net

Solvent Effects: The polarity of the solvent can significantly impact the reaction rate, selectivity, and even the nature of the active catalytic species. researchgate.netnih.gov For instance, in Suzuki couplings, nonpolar solvents can favor reaction at a C-Cl bond, while polar solvents promote reaction at a C-OTf bond. researchgate.netnih.gov Dipolar aprotic solvents like DMF are often used as they can dissolve a wide range of reactants and intermediates. whiterose.ac.uk In some cases, a mixture of solvents, such as hexafluoroisopropanol (HFIP) and acetic acid, has proven beneficial for achieving higher yields at lower temperatures. rsc.org

Additives: Additives play a crucial role in these reactions. Silver salts, such as AgTFA or AgOAc, are frequently used as stoichiometric additives. acs.orgnih.gov While often considered iodide scavengers, they can also play a more active role, such as activating the C-I bond of the aryl iodide. acs.orgnih.gov The use of CO₂ as a transient protecting group for the amine functionality has also been explored to improve reaction outcomes. acs.org However, under milder conditions developed for oxidative Heck reactions, the need for CO₂ can be circumvented. rsc.org

The choice of base is another critical parameter. The catalytic activity of palladium complexes can be significantly influenced by the base used in conjunction with the solvent. researchgate.net

Table 2: Optimization of Reaction Conditions for the γ-Arylation of Cinnamylamines nih.gov

| Catalyst | Additive | Solvent | Temperature (°C) | Result |

| Pd(OAc)₂ | AgTFA | Acetic Acid / H₂O / CO₂ | 70-100 | Good yields and consistent results |

| Pd(OAc)₂ | AgOAc | TFA | 40 | Improved yields for certain substrates |

This table summarizes conditions that provided high and consistent yields across a range of substrates. nih.gov

Photochemistry and photocatalysis offer alternative pathways for the transformation of this compound derivatives, often proceeding through different mechanisms than thermally driven reactions. nih.govnih.gov These methods utilize light to generate excited-state species that can undergo unique chemical reactions. nih.govbeilstein-journals.org

In one study, a photocatalytic system was used for the diastereoselective synthesis of anti-chloro-cyclopropanes from acyclic cinnamyl chloride precursors. nih.gov The proposed mechanism involves energy transfer from an irradiated iridium(III) photocatalyst to the cinnamyl chloride, generating an excited state. nih.gov This excited species then forms a triplet-allyl-pair containing a chlorine radical, which ultimately leads to the cyclopropane (B1198618) product. nih.gov

The reactivity of photocatalysts with this compound derivatives has also been investigated to distinguish between electron transfer and energy transfer pathways. nih.gov For example, the quenching of an excited photocatalyst by a cinnamyl amine derivative suggests a facile electron transfer process. nih.gov

The amine functionality of this compound plays a pivotal and often directing role in its chemical transformations. acs.orgnih.govchemrxiv.org In palladium-catalyzed reactions, the amine can act as a coordinating group, influencing the regioselectivity of the reaction. acs.orgrsc.org This coordination can direct the palladium catalyst to a specific position on the this compound backbone, thereby controlling whether β- or γ-functionalization occurs. acs.orgrsc.org

The ability of the unprotected amine to direct reactions is a key feature that distinguishes it from substrates requiring protecting groups. chemrxiv.org This approach can improve the atom and step economy of synthetic sequences. rsc.org However, the strong coordinating ability of the amine can also present challenges, potentially leading to catalyst inhibition or promoting undesired side reactions like C-H activation. rsc.org

In some proposed catalytic cycles, the amine is thought to coordinate to one metal center of a palladium nanoparticle, while an adjacent metal center facilitates the insertion reaction. acs.orgnih.gov This model helps to rationalize the observed γ-selectivity without invoking a highly strained four-membered metallacycle. acs.orgnih.gov Furthermore, the amine group can be reversibly protonated or form a carbamate (B1207046) in the presence of CO₂, which can influence the equilibrium and slow down other competing reactions. acs.orgnih.gov

Control of Regioselectivity (e.g., β-arylation vs. γ-arylation)

Photochemical and Photocatalytic Mechanistic Studies

Biocatalytic Reaction Mechanisms

The enzymatic conversion of this compound and its precursors is a cornerstone of green chemistry, providing sustainable routes to valuable chiral amines. A deep understanding of the reaction mechanisms at a molecular level is paramount for optimizing these biocatalytic processes. This section explores the intricacies of enzyme-substrate interactions, insights from computational modeling, and the factors that dictate the final product outcome in these biotransformations.

Enzyme-Substrate Interactions and Catalysis

The biocatalytic transformation of this compound is predominantly achieved through enzymes like transaminases (TAs) and lipases. These enzymes exhibit high specificity, which arises from the precise interactions between the substrate and the amino acid residues within the enzyme's active site.

Transaminases, for instance, catalyze the transfer of an amino group to or from this compound, a critical step in the synthesis of enantiomerically pure amines. These enzymes utilize a pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine (B10760008) residue in the active site. The catalytic cycle begins with the formation of an external aldimine between the carbonyl group of the PLP and the amino group of the substrate, such as this compound. This is followed by a tautomerization step to a ketimine intermediate, and subsequent hydrolysis releases the product and regenerates the enzyme's pyridoxamine (B1203002) phosphate (B84403) (PMP) form, ready for the second half-reaction with an amino acceptor.

In another key biocatalytic application, lipases are used for the kinetic resolution of racemic this compound derivatives. For example, the lipase (B570770) B from Candida antarctica (CALB) is widely used for the R-selective acylation of amines. The R-enantiomer of the amine fits preferentially into the active site, allowing for a nucleophilic attack on the acyl donor. The active site of CALB features a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues, which facilitates this acyl transfer. The precise orientation of the substrate, dictated by the shape and chemical environment of the active site, is crucial for the enzyme's catalytic efficiency and stereoselectivity.

Molecular Docking Analysis of Enzyme Active Sites

Molecular docking is a powerful computational tool used to predict the preferred binding mode of a substrate within an enzyme's active site. These simulations provide atomic-level details of the interactions that govern substrate recognition and catalysis, which are challenging to obtain through experimental methods alone.

For transaminases, docking studies have illuminated how substrates like cinnamaldehyde (B126680), the precursor to this compound, are positioned for catalysis. In a study on a transaminase from Gibberella intermedia CA3-1, docking simulations showed that (E)-cinnamaldehyde binds in a pocket adjacent to the PLP cofactor. The substrate is stabilized by a network of interactions, including hydrogen bonds and stacking interactions with key residues such as Tyrosine (Tyr157), Arginine (Arg416), and Aspartate (Asp261). This specific orientation places the aldehyde group in close proximity to the PMP form of the cofactor, facilitating the amino group transfer.

Similarly, docking analyses of lipases have been instrumental in explaining their enantioselectivity. In the case of CALB, models show that the active site contains a stereospecificity pocket that can better accommodate one enantiomer over the other. For the acylation of racemic amines, the R-enantiomer typically forms a more stable complex within the active site, leading to its preferential reaction. The docking models reveal the formation of a tetrahedral intermediate that is stabilized by an "oxyanion hole," a common feature in serine hydrolases.

Below is an interactive table summarizing key enzyme-substrate interactions derived from molecular docking studies.

| Enzyme | Substrate/Analogue | Key Interacting Residues | Interaction Type |

| Gibberella intermedia TA | (E)-Cinnamaldehyde | Tyr157, Arg416, Asp261 | Hydrogen Bonding, Stacking |

| Candida antarctica Lipase B | Racemic Amines | Ser105, His224, Asp187 (Catalytic Triad) | Covalent Catalysis, H-Bonding |

Equilibrium Shift and Product Specificity in Bioconversions

The efficiency and outcome of biocatalytic reactions involving this compound are often governed by the position of the chemical equilibrium. As many of these enzymatic reactions are reversible, strategies are required to shift the equilibrium in favor of product formation to achieve high conversion rates.

A common and effective strategy is the removal of one of the products from the reaction mixture. For instance, in the synthesis of this compound from cinnamaldehyde using a transaminase with alanine (B10760859) as the amino donor, the reaction produces pyruvate (B1213749) as a co-product. The accumulation of pyruvate can lead to the reverse reaction, thus limiting the yield of this compound. To overcome this, a secondary enzyme system, such as lactate (B86563) dehydrogenase, can be introduced to convert the pyruvate to lactate, thereby pulling the equilibrium towards the desired amine product.

Product specificity is a hallmark of enzymatic catalysis, stemming from the high degree of selectivity conferred by the enzyme's active site. A well-chosen transaminase will specifically target the aldehyde group of cinnamaldehyde for amination, leaving other functional groups, like the carbon-carbon double bond, untouched. This selectivity avoids the formation of unwanted byproducts. The reaction conditions, including pH, temperature, and the choice of solvent, can be fine-tuned to further enhance product specificity and reaction rates. The pH, for example, can influence the ionization states of the substrate and the catalytic residues in the active site, which in turn affects substrate binding and the catalytic rate.

Structural Elucidation and Advanced Characterization Techniques in Cinnamylamine Research

Spectroscopic Analysis of Cinnamylamine and Its Derivatives

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For this compound and its derivatives, various spectroscopic methods are employed to elucidate their structures and confirm their synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. pearson.com

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound derivatives, characteristic signals are observed for the aromatic, vinylic, and aliphatic protons. For instance, in (E)-N-(tert-Butyl)-3-phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-amine, the vinylic proton appears as a triplet at approximately 6.28 ppm, while the methylene (B1212753) protons adjacent to the nitrogen are observed as a doublet around 3.29 ppm. The coupling constants between adjacent protons are also critical in determining the stereochemistry, such as the E or Z configuration of the double bond. rsc.org

¹³C NMR: Carbon-13 NMR gives direct insight into the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a this compound derivative gives a distinct signal, with its chemical shift indicating its electronic environment. bhu.ac.in For example, in a substituted this compound, the carbons of the aromatic rings typically resonate in the 110-150 ppm region, while the aliphatic carbons of the side chain appear at higher fields (lower ppm values). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR is a powerful technique due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which minimizes signal overlap. lcms.cz The chemical shifts and coupling constants (¹H-¹⁹F and ¹⁹F-¹⁹F) provide valuable structural information. For example, in (E)-N-(tert-Butyl)-3-(4-fluorophenyl)-3-phenylprop-2-en-1-amine, the fluorine atom on the phenyl ring gives a characteristic signal in the ¹⁹F NMR spectrum. This technique is particularly useful for confirming the incorporation and position of fluorine atoms within the molecule. amazonaws.comman.ac.uk

Table 1: Representative NMR Data for this compound Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| (E)-4-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzaldehyde | 9.97 (s, 1H), 7.76 (d, 2H), 7.46–7.35 (m, 5H), 7.17 (d, 2H), 6.36 (t, 1H), 3.30 (d, 2H), 1.06 (s, 9H) | Not explicitly provided | Not applicable |

| (E)-N-(tert-Butyl)-3-(4-fluorophenyl)-3-phenylprop-2-en-1-amine | 7.37 (tt, 2H), 7.34–7.30 (m, 1H), 7.18 (ddd, 4H), 6.93 (t, 2H), 6.14 (t, 1H), 3.25 (d, 2H), 1.05 (s, 9H) | Not explicitly provided | -112.4 amazonaws.com |

| (E)-4-(3-(Isopropylamino)prop-1-en-1-yl)-N,N-dimethylaniline | 7.29 (d, 2H), 6.69 (d, 2H), 6.45 (d, 1H), 6.13 (dt, 1H), 3.39 (d, 2H), 2.96 (s, 6H), 2.94–2.87 (m, 1H), 1.11 (d, 6H) | 150.4, 131.6, 127.6, 126.2, 124.8, 112.9, 50.3, 48.5, 41.0, 23.4 | Not applicable |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is crucial for confirming the identity of newly synthesized this compound derivatives. Electrospray ionization (ESI) is a soft ionization technique commonly used for these analyses, as it minimizes fragmentation and typically produces a prominent protonated molecular ion [M+H]⁺. uvic.ca

Table 2: High-Resolution Mass Spectrometry Data for this compound Derivatives

| Compound Name | Calculated [M+H]⁺ | Found [M+H]⁺ |

|---|---|---|

| (E)-N-(tert-Butyl)-3,3-bis(4-iodophenyl)prop-2-en-1-amine | Not explicitly provided | Not explicitly provided |

| (E)-4-(3-(Isopropylamino)prop-1-en-1-yl)-N,N-dimethylaniline | 217.1699 | 217.1783 |

| (E)-N-(tert-Butyl)-3-phenyl-3-(p-tolyl)prop-2-en-1-amine | 291.1856 | 291.1877 |

| (E)-N-(tert-Butyl)-3-(4-methoxyphenyl)-3-phenylprop-2-en-1-amine | 338.2299 | 338.2318 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. mrclab.com This technique is particularly useful for identifying the presence of specific functional groups. In this compound and its derivatives, characteristic IR absorption bands can be observed for N-H stretching (in primary and secondary amines), C=C stretching of the alkene and aromatic rings, and C-N stretching.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy involves the absorption of UV or visible light, which causes electronic transitions within the molecule. ijtsrd.com Molecules containing chromophores, such as the conjugated system of the phenyl ring and the double bond in this compound, exhibit characteristic absorption maxima. ijtsrd.com The position and intensity of these absorptions can be influenced by the substituents on the aromatic ring and the nitrogen atom, providing information about the electronic structure of the molecule. dur.ac.ukdrawellanalytical.com

Diffraction Techniques

X-ray Crystallography of this compound-Derived Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise positions of atoms, bond lengths, and bond angles. nih.gov

For this compound derivatives, X-ray crystallography has been instrumental in unambiguously confirming their molecular structures, including the stereochemistry at chiral centers and the conformation of the molecule in the solid state. jhu.edunih.gov This technique has been used to characterize various metal complexes and organic derivatives of this compound, providing crucial insights into their coordination chemistry and intermolecular interactions. jhu.edunih.gov The resulting structural data is invaluable for understanding the compound's reactivity and biological activity.

Microscopic and Nanoscopic Characterization

While less common for the routine characterization of small molecules like this compound itself, microscopic techniques can be employed when these molecules are incorporated into larger assemblies or nanomaterials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphology and structure of materials containing this compound derivatives. For instance, if this compound is used to functionalize nanoparticles or polymers, these techniques can provide information on the size, shape, and distribution of these materials. nih.gov Dynamic Light Scattering (DLS) can also be used to determine the size distribution of nanoparticles in solution that may be formed during reactions involving this compound derivatives. rsc.org

Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) for Catalyst Analysis

In the synthesis of amines like this compound, which can be produced through catalytic hydrogenation or amination reactions, the catalyst's physical and chemical properties are paramount. umaine.edunih.gov Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are indispensable tools for characterizing these heterogeneous catalysts. nih.gov

SEM provides high-resolution images of a catalyst's surface morphology and topography. nih.gov This is critical for understanding the support structure on which catalytic nanoparticles are dispersed. For instance, in studies involving catalysts on supports like silica (B1680970) or cellulose (B213188) nanofibers, SEM combined with Energy Dispersive X-ray Spectroscopy (EDS) can confirm the distribution and elemental composition of the loaded metals, such as copper or zinc. acs.orgmdpi.com This ensures the homogeneity and loading efficiency of the active catalytic species. mdpi.com

STEM offers even higher resolution, capable of imaging down to the atomic scale, which is vital for analyzing the size, shape, and distribution of catalytically active nanoparticles. nanoscience.comwiley.com In catalyst research, STEM is often used to:

Visualize Nanoparticles: Identify the dispersion and size of metal nanoparticles (e.g., Palladium, Ruthenium) on a support material. acs.orgwiley.com Good dispersion is often linked to higher catalytic activity.

Distinguish Catalyst Components: Using detectors like the High-Angle Annular Dark-Field (HAADF) detector, STEM can produce Z-contrast images where heavier elements appear brighter. wiley.com This allows for the clear identification of metal nanoparticles against a lighter support material. wiley.com

Analyze Structure: Aberration-corrected STEM can provide detailed structural information about both the catalytic particles and the support, helping to understand the catalyst-support interaction. wiley.com

Together, SEM and STEM provide a comprehensive picture of the catalyst's architecture, from the macroscopic support structure to the atomic arrangement of the active sites, which is essential for developing efficient catalysts for this compound synthesis. nih.gov

| Technique | Information Obtained | Relevance to this compound Synthesis Catalysts |

|---|---|---|

| SEM | Surface topography, morphology, elemental composition (with EDS). nih.govmdpi.com | Evaluates the support structure and confirms the uniform distribution of active metal species. mdpi.com |

| STEM | Nanoparticle size, shape, and distribution; atomic structure; Z-contrast imaging. nanoscience.comwiley.com | Provides high-resolution analysis of catalytic nanoparticles, ensuring proper size and dispersion for optimal activity in hydrogenation or amination reactions. acs.orgwiley.com |

Dynamic Light Scattering (DLS) for Nanoparticle Systems

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in a suspension. wyatt.commalvernpanalytical.com In the context of this compound research, DLS is particularly valuable for characterizing nanoparticle catalysts suspended in a liquid medium. mdpi.comcd-bioparticles.net

The principle of DLS is based on the Brownian motion of particles in a solution. mdpi.com When illuminated by a laser, the particles scatter light, and the intensity of this scattered light fluctuates over time due to their random movement. wyatt.com DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. mdpi.com

Key applications of DLS in research related to this compound synthesis include:

Catalyst Size Distribution: Measuring the size of catalyst nanoparticles, as particle size is a critical factor influencing catalytic activity and selectivity. mdpi.com

Aggregation Monitoring: Assessing the stability of colloidal catalyst systems by detecting the formation of aggregates, which can lead to decreased catalytic performance. mdpi.com DLS can provide rapid measurements, making it an ideal screening tool. wyatt.com

In Situ Monitoring: Using fiber-optic probes, DLS can be integrated into reactors to monitor nanoparticle formation and stability in real-time during catalyst synthesis or the actual catalytic reaction. mdpi.com

While DLS is a powerful tool, it is most effective for spherical, monodisperse samples and can be challenging to interpret for complex systems with multiple particle sizes. mdpi.com

| Parameter Measured | Principle | Importance in Catalyst Systems |

|---|---|---|

| Hydrodynamic Radius (Rh) | Calculated from the diffusion coefficient of particles undergoing Brownian motion using the Stokes-Einstein equation. mdpi.com | Provides the average size of the catalyst nanoparticles, which directly impacts the available surface area and catalytic activity. cd-bioparticles.net |

| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. | Indicates the uniformity of the nanoparticle catalyst population. A low PDI suggests a monodisperse system, which is often desirable for consistent catalytic performance. |

Chromatographic and Separation Techniques

Chromatographic techniques are essential for both the analysis and purification of this compound, allowing researchers to separate it from starting materials, by-products, and solvents.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify volatile and semi-volatile compounds in a mixture. iu.edu In the context of this compound research, GC-MS is a primary tool for analyzing the reaction products from its synthesis. bibliotekanauki.pl

For GC-MS analysis, amines like this compound often require a derivatization step. researchgate.net This is because the polar N-H group can cause poor peak shape and tailing on standard GC columns. Derivatization involves replacing the active hydrogen with a less polar group, which increases the analyte's volatility and thermal stability, leading to improved chromatographic performance. iu.edujfda-online.com

Common derivatization techniques for amines include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once separated by the GC column, the molecules enter the mass spectrometer, which fragments them into characteristic ions. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification of this compound and any by-products, such as cinnamaldehyde (B126680) or cinnamyl alcohol. bibliotekanauki.plmdpi.com

| Derivatization Method | Reagent Example | Purpose | Reference |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Increases volatility and improves detection by creating fluoroacyl derivatives. | iu.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups to reduce peak tailing and improve stability. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of this compound. Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable.

Several HPLC modes can be employed for the separation of amines:

Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com Additives like phosphoric acid or formic acid are often included in the mobile phase to improve the peak shape of basic compounds like this compound. sielc.com

Ion-Exchange Chromatography (IEC): This mode separates molecules based on their net charge and is highly effective for separating ionic species like protonated amines from neutral or acidic compounds. shimadzu.com

Ion-Exclusion Chromatography: This method is particularly useful for separating organic acids, which can be by-products in certain synthetic routes, from neutral or basic compounds. shimadzu.comprotocols.io

HPLC is not only used for analytical quantification but is also scalable for preparative separation, allowing for the isolation and purification of this compound from complex reaction mixtures. sielc.com

| HPLC Mode | Separation Principle | Typical Application for this compound |

|---|---|---|

| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. sielc.com | Quantification and purity analysis of this compound in reaction mixtures. sielc.com |

| Ion-Exchange (IEC) | Separation based on ionic interactions between the analyte and the stationary phase. shimadzu.com | Separation of charged this compound from non-ionic impurities. |

Computational and Theoretical Chemistry Studies on Cinnamylamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their balance of accuracy and computational cost. nih.govmpie.de These methods are instrumental in investigating the electronic structure and predicting various properties of molecules like cinnamylamine. ossila.com

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. physchemres.orgirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the kinetic stability and chemical reactivity of a molecule. cam.ac.uk A smaller gap generally suggests higher reactivity. cam.ac.uk

For this compound, DFT calculations can provide the energies of these frontier orbitals and visualize their spatial distribution. The HOMO is typically localized on the electron-rich regions of the molecule, such as the amino group and the phenyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the parts of the molecule that can accept electron density.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.60 |

| Generate Table |

These calculated orbital energies are instrumental in understanding the molecule's electronic transitions and its behavior in chemical reactions.

Computational methods, especially DFT, are powerful tools for predicting the reactivity and selectivity of organic reactions. rsc.orgsumitomo-chem.co.jp By calculating the energies of reactants, products, and transition states, chemists can determine the most likely reaction pathways. research.google For this compound, which possesses multiple reactive sites (the amino group, the double bond, and the aromatic ring), predicting the outcome of a reaction is not always straightforward.

Computational studies can model various reaction scenarios, such as nucleophilic addition to the double bond, substitution at the amino group, or electrophilic aromatic substitution on the phenyl ring. By comparing the activation energies for these different pathways, a prediction of the major product can be made. For instance, in reactions with electrophiles, calculations can help determine whether the reaction will occur at the nitrogen atom, the double bond, or the phenyl ring, and in the case of the latter, predict the ortho, meta, or para selectivity. The development of machine learning models trained on DFT data is also emerging as a rapid method for predicting chemical reactivity. neurips.ccarxiv.org

Furthermore, computational methods can accurately predict spectroscopic properties. Vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural elucidation of this compound and its derivatives. frontiersin.org Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions and the color of the compounds. nih.gov

| Property | Predicted Value |

| Standard Enthalpy of Formation (gas) | Value kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | Value kJ/mol |

| Major IR Absorption Bands (cm⁻¹) | List of frequencies and assignments |

| UV-Vis λmax (nm) | Value |

| Generate Table |

Prediction of Reactivity and Selectivity in Organic Reactions

Reaction Pathway Modeling and Transition State Analysis

Understanding the detailed mechanism of a chemical reaction requires the characterization of the potential energy surface, including the identification of transition states. researchgate.net A transition state is a high-energy, transient structure that connects reactants and products. researchgate.net Computational chemistry allows for the precise location of these transition states and the calculation of their energies, which correspond to the activation energy of the reaction. research.googleresearchgate.net

For reactions involving this compound, such as its synthesis or subsequent functionalization, reaction pathway modeling can elucidate the step-by-step mechanism. dp.tech For example, in the palladium-catalyzed arylation of this compound, DFT calculations can be used to model the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. By analyzing the energy profile of the entire pathway, the rate-determining step can be identified. This information is invaluable for optimizing reaction conditions to improve yield and selectivity. The analysis of the transition state structure provides a detailed picture of bond-forming and bond-breaking processes. researchgate.net

Molecular Dynamics Simulations (e.g., for enzyme-substrate complexes)

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the system. numberanalytics.com This technique is particularly powerful for studying large biological systems, such as enzyme-substrate complexes. nih.govnih.gov

In the context of this compound, MD simulations have been employed to understand its biosynthesis. For instance, in the enzymatic synthesis of this compound from cinnamaldehyde (B126680), an ω-transaminase is a key enzyme. researchgate.netrsc.org Molecular docking and subsequent MD simulations can be used to model the binding of cinnamaldehyde and this compound within the active site of the enzyme. rsc.org These simulations reveal the crucial amino acid residues that interact with the substrate and stabilize the transition state of the reaction. scispace.com By understanding these interactions, researchers can perform site-directed mutagenesis to engineer more efficient enzymes for the production of this compound. rsc.org MD simulations can also provide insights into the conformational changes that occur within the enzyme-substrate complex during catalysis. scispace.com

Computational Studies on Stereochemical Outcomes

Many organic reactions can produce stereoisomers, and controlling the stereochemical outcome is a major goal in synthetic chemistry. Computational chemistry has become an essential tool for understanding and predicting the stereoselectivity of reactions.